molecular formula C33H38O11 B13063651 SchizanrinH

SchizanrinH

Cat. No.: B13063651
M. Wt: 610.6 g/mol
InChI Key: KXPCWLUANLWUAO-KGXBCIQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SchizanrinH, also known as Schisandrin, is a bioactive lignan compound primarily found in the fruit of the traditional medicinal plant Schisandra chinensis (Turcz.) Baill. This compound is renowned for its sedative, hypnotic, anti-aging, antioxidant, and immunomodulatory properties . This compound has been extensively studied for its effectiveness in treating various liver diseases and maintaining a favorable safety profile .

Chemical Reactions Analysis

Types of Reactions: SchizanrinH undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with enhanced bioactivity. These derivatives are studied for their potential therapeutic applications in treating diseases such as cancer, inflammation, and neurodegenerative disorders .

Properties

Molecular Formula

C33H38O11

Molecular Weight

610.6 g/mol

IUPAC Name

[(8S,9S,10S,11R)-11-acetyloxy-9-hydroxy-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate

InChI

InChI=1S/C33H38O11/c1-17-26(43-18(2)34)20-15-22(37-4)27(39-6)29(41-8)24(20)25-21(16-23(38-5)28(40-7)30(25)42-9)31(33(17,3)36)44-32(35)19-13-11-10-12-14-19/h10-17,26,31,36H,1-9H3/t17-,26+,31-,33-/m0/s1

InChI Key

KXPCWLUANLWUAO-KGXBCIQTSA-N

Isomeric SMILES

C[C@H]1[C@H](C2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@@H]([C@@]1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)OC)OC(=O)C

Canonical SMILES

CC1C(C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)OC)OC(=O)C

Origin of Product

United States

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